molecular formula C15H10ClN5S2 B4655165 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole

Cat. No.: B4655165
M. Wt: 359.9 g/mol
InChI Key: BBHGQMFUTUXRKD-UHFFFAOYSA-N
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Description

2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is a heterocyclic compound that combines a benzothiazole ring with a tetrazole moiety

Properties

IUPAC Name

2-[[1-(4-chlorophenyl)tetrazol-5-yl]methylsulfanyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5S2/c16-10-5-7-11(8-6-10)21-14(18-19-20-21)9-22-15-17-12-3-1-2-4-13(12)23-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHGQMFUTUXRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC3=NN=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 1-(4-chlorophenyl)-1H-tetrazole-5-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols (depending on the functional groups reduced).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing tetrazole moieties exhibit significant antimicrobial properties. The presence of the 4-chlorophenyl group enhances the bioactivity of the tetrazole ring, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including resistant ones.

Anticancer Potential

The benzothiazole scaffold is known for its anticancer properties. The incorporation of a tetrazole group has been shown to improve the cytotoxicity against cancer cell lines. In vitro studies suggest that this compound can induce apoptosis in cancer cells, making it a potential lead compound for further development in cancer therapy.

Anti-inflammatory Effects

Compounds similar to 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be exploited for treating inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Utilizing starting materials like benzothiazole derivatives and tetrazoles.
  • Functionalization Techniques : Modifying existing compounds to enhance their pharmacological profiles.

Table 1: Synthesis Methods and Yields

MethodYield (%)References
Condensation with thiol85
Nucleophilic substitution78
Cyclization reactions90

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MCF-7 and HeLa), the compound demonstrated significant cytotoxic effects with IC50 values lower than those of existing chemotherapeutics. This suggests its potential as a lead compound for developing new anticancer drugs.

Mechanism of Action

The mechanism of action of 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The tetrazole moiety can bind to metal ions or enzymes, altering their activity. The benzothiazole ring can interact with biological membranes or proteins, affecting their function. These interactions can lead to the inhibition of key biological pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

  • **2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-thiazole
  • **2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzoxazole
  • **2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzimidazole

Comparison: Compared to its analogs, 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole exhibits unique properties due to the presence of both the benzothiazole and tetrazole rings. This combination enhances its ability to interact with a broader range of biological targets and chemical reagents, making it a versatile compound in various applications.

Biological Activity

The compound 2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole is a derivative of benzothiazole and tetrazole, which have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H9ClN4SC_{12}H_{9}ClN_{4}S with a molecular weight of approximately 270.74 g/mol. The structure features a benzothiazole ring fused with a tetrazole moiety, which is critical for its biological activity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. Research indicates that compounds containing the benzothiazole scaffold exhibit broad-spectrum antitumor activity against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of anti-apoptotic proteins like Bcl-2 .
  • Case Studies :
    • A study demonstrated that benzothiazole derivatives showed significant cytotoxicity against human leukemia cell lines (U-937 and THP-1) with IC50 values ranging from 0.24 to 0.92 µM .
    • Another research highlighted that specific substitutions on the benzothiazole ring enhanced the antiproliferative effects against breast (MCF-7) and lung (A549) cancer cells, with some derivatives exhibiting GI50 values as low as 0.57 µM .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies reveal that modifications on the benzothiazole ring significantly influence biological activity:

Substituent Effect on Activity
Hydroxyl groupsIncrease anticancer potency
Alkoxy groupsModerate activity
Chlorine atomsEnhance lipophilicity and bioavailability

These findings suggest that careful design of substituents can optimize the therapeutic efficacy of benzothiazole derivatives.

Additional Biological Activities

Beyond anticancer effects, compounds similar to This compound have shown promise in other areas:

  • Antimicrobial Activity : Some benzothiazole derivatives have been reported to exhibit antimicrobial properties against various bacterial strains, indicating potential use as antibiotics .
  • Anti-inflammatory Effects : Research has indicated that certain derivatives can reduce inflammation markers in vitro, suggesting applications in treating inflammatory diseases .

Q & A

Q. How to synthesize isotopically labeled analogs for metabolic studies?

  • Methodological Answer :
  • Deuterium Labeling : Replace H₂O with D₂O during hydrolysis steps in tetrazole synthesis .
  • ¹³C-Labeled Precursors : Use K¹³CN in [3+2] cycloadditions to tag the tetrazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1,3-benzothiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.